(3-Propylpiperidin-3-YL)methanol
Description
Significance of Piperidine (B6355638) Core Structures in Chemical Synthesis and Mechanistic Studies
The piperidine nucleus is a fundamental structural unit in numerous alkaloids and synthetic pharmaceuticals. nih.govnih.gov Its conformational flexibility, basic nitrogen atom, and the potential for stereoisomerism make it a highly versatile building block in organic synthesis. The introduction of substituents onto the piperidine ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and basicity, which in turn can modulate its biological activity and pharmacokinetic profile. thieme-connect.comthieme-connect.com
In mechanistic studies, piperidine derivatives serve as model systems for understanding reaction pathways, including stereoselective transformations. The development of synthetic methods to access polysubstituted piperidines with high levels of regio- and stereocontrol is an active area of research. nih.gov These methods include the hydrogenation of substituted pyridines, intramolecular cyclization reactions, and various multicomponent reactions. nih.gov The insights gained from these studies are crucial for the rational design of new synthetic routes to complex molecules.
Overview of Cyclic Amino Alcohol Chemistry and Research Frontiers
Cyclic amino alcohols are characterized by the presence of both an amino and a hydroxyl group on a carbocyclic or heterocyclic ring system. This bifunctional nature makes them valuable chiral auxiliaries and synthons in asymmetric synthesis. The spatial relationship between the amino and hydroxyl groups is a key determinant of their chemical reactivity and utility.
Recent research in this area has focused on the development of novel catalytic methods for the enantioselective synthesis of vicinal amino alcohols. nih.govchemscene.com These methods often employ transition metal catalysts to achieve high levels of stereocontrol. Furthermore, cyclic amino alcohols are being explored for their potential applications in materials science and as ligands for metal catalysts. The investigation into their conformational preferences and non-covalent interactions continues to be a frontier in physical organic chemistry.
Rationale for Dedicated Academic Investigation of (3-Propylpiperidin-3-YL)methanol
The academic investigation of a specific, novel compound like this compound is driven by several key rationales. Firstly, the synthesis of such a 3,3-disubstituted piperidine presents a synthetic challenge and provides an opportunity to develop and showcase new synthetic methodologies. The creation of a quaternary carbon center at the 3-position of the piperidine ring requires specific and controlled chemical transformations.
Secondly, the unique three-dimensional structure of this compound, with a propyl group and a hydroxymethyl group at the same position, can be expected to confer interesting conformational properties and potential for novel intermolecular interactions. This makes it a candidate for investigation as a scaffold in medicinal chemistry, where molecular shape and functionality are critical for biological activity. thieme-connect.com The exploration of such novel chemical space is essential for the discovery of new lead compounds in drug development. nih.gov
Finally, a detailed study of its chemical properties, including its reactivity and spectroscopic characteristics, contributes to the fundamental knowledge base of organic chemistry. This foundational data is invaluable for future research and for the development of predictive models for the properties of more complex molecules.
Interactive Data Tables
Below are representative data tables for compounds structurally related to this compound, as direct experimental data for the title compound is not widely available. These tables provide an estimation of the expected physicochemical and spectroscopic properties.
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value |
| Molecular Formula | C9H19NO |
| Molecular Weight | 157.26 g/mol |
| LogP | ~1.5 - 2.0 |
| pKa (of the amine) | ~10 - 11 |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Likely soluble in organic solvents |
Table 2: Representative Spectroscopic Data for a 3-Alkyl-3-hydroxymethylpiperidine Scaffold
| Spectroscopic Technique | Expected Features |
| ¹H NMR | - Broad singlet for the N-H proton. - Signals for the propyl group protons. - Methylene protons of the hydroxymethyl group. - Complex multiplets for the piperidine ring protons. |
| ¹³C NMR | - Quaternary carbon at the 3-position. - Carbonyl of the hydroxymethyl group. - Carbons of the propyl group. - Carbons of the piperidine ring. |
| IR Spectroscopy | - O-H stretching band (~3300-3400 cm⁻¹). - N-H stretching band (~3300-3500 cm⁻¹). - C-H stretching bands (~2850-2960 cm⁻¹). - C-N stretching band. |
Structure
3D Structure
Properties
IUPAC Name |
(3-propylpiperidin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-2-4-9(8-11)5-3-6-10-7-9/h10-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLDBBBTGCAHEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCCNC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660756 | |
| Record name | (3-Propylpiperidin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915925-19-8 | |
| Record name | (3-Propylpiperidin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Investigation of Biological Action Mechanisms and Structure Activity Relationships Sar for 3 Propylpiperidin 3 Yl Methanol Derivatives
Mechanistic Studies of Molecular Interactions with Biological Targets
The biological effects of (3-Propylpiperidin-3-YL)methanol derivatives are rooted in their interactions with specific macromolecules in the body, primarily proteins such as receptors and enzymes. The nature of these interactions dictates the compound's subsequent physiological response.
The interaction between a ligand, such as a this compound derivative, and a protein receptor is a process of molecular recognition. researchgate.net This recognition is governed by a variety of non-covalent forces, including hydrophobic interactions, hydrogen bonds, salt bridges, and π-stacking. nih.gov The specificity and affinity of a ligand for a receptor are determined by the complementarity of their shapes and the sum of these intermolecular forces. researchgate.netthe-eye.eu
While specific binding data for this compound itself is not extensively documented, research on analogous piperidine (B6355638) and pyridinyl methanol (B129727) structures provides significant insights into potential receptor targets. These derivatives have shown affinity for a range of receptors, including G-protein coupled receptors (GPCRs) and ion channels.
For instance, certain piperidine derivatives have been identified as potent antagonists for histamine (B1213489) H3 (H₃R) and sigma-1 (σ₁R) receptors, which are involved in various neurological processes. acs.org Molecular modeling studies of these dual-target antagonists help elucidate the specific interactions within the receptor binding pockets that are responsible for their high affinity. acs.org Similarly, a series of 3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole derivatives have been developed as high-affinity antagonists of the serotonin (B10506) 5-HT₂A receptor. researchgate.net
In the realm of ion channels, pyridinyl methanol derivatives have been developed as selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a target for pain and inflammation. nih.govresearchgate.net Systematic optimization of these compounds led to the identification of molecules with potent blocking activity on TRPV3. nih.govresearchgate.net The binding affinity of these derivatives is often quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors.
Table 1: Receptor Binding Affinities of Selected Piperidine Derivatives
| Compound Class | Target Receptor | Example Compound | Binding Affinity (Ki) |
|---|---|---|---|
| Piperidine Derivatives | Histamine H₃R | Compound 4 | 3.17 nM |
| Piperidine Derivatives | Sigma-1 Receptor (σ₁R) | Compound 5 | 3.64 nM |
| Pyridyl-piperazinyl-piperidines | CXCR3 | Compound 16e | Single-digit nM |
| Trisubstituted Purinones | Adenosine A₂A Receptor | Compound 12o | 9 nM |
| 2-Phenyl-3-piperidylindoles | Serotonin h5-HT₂A Receptor | Compound 22 | 0.06 nM |
This table presents data for various piperidine derivatives to illustrate potential receptor interactions and is based on findings from multiple studies. acs.orgresearchgate.netresearchgate.net
Beyond receptor binding, this compound derivatives can exert their effects by modulating the activity of enzymes. Enzyme inhibition can occur through several mechanisms, which are broadly classified as reversible or irreversible. Reversible inhibition includes competitive, non-competitive, and uncompetitive types. youtube.com
Competitive Inhibition: The inhibitor is structurally similar to the natural substrate and competes for the same active site on the enzyme. This type of inhibition can be overcome by increasing the substrate concentration. A classic example is the action of sulfonamides, which are structural analogs of para-aminobenzoic acid (PABA) and competitively inhibit the bacterial enzyme dihydrofolate synthase. youtube.com
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding changes the enzyme's conformation, reducing its catalytic efficiency regardless of the substrate concentration. nih.gov
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often at an allosteric site. nih.gov
Piperidine-containing compounds have been identified as inhibitors of various enzymes. For example, Donepezil, a well-known drug featuring a piperidine moiety, acts as an inhibitor of the enzyme acetylcholinesterase (AChE), which is crucial for breaking down the neurotransmitter acetylcholine (B1216132). encyclopedia.pub Some piperidine derivatives have also been investigated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases. nih.gov The mechanism for these interactions involves the inhibitor molecule fitting into the enzyme's active or allosteric site, preventing the natural substrate from binding or the enzyme from performing its catalytic function effectively.
Structure-Activity Relationship Analysis for Modulating Biological Functions
Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure of this compound derivatives, researchers can identify the key molecular features responsible for their potency and selectivity.
The nature, size, and position of substituents on the piperidine ring can dramatically influence the pharmacological properties of the molecule.
Studies on piperidine-substituted quinolones as gonadotropin-releasing hormone (GnRH) antagonists revealed that small substituents at the 6-position of the piperidine ring were well-tolerated for binding potency. mssm.edu Furthermore, introducing a trifluoromethyl group at this position had the beneficial effect of reducing the compound's clearance rate and increasing its oral bioavailability. mssm.edu
In the context of anticancer agents, the placement of a methyl group on the piperidine ring was found to be critical for activity. ajchem-a.com For a series of piperidine-substituted sulfonamides, compounds with a methyl group at the 3- or 4-position of the piperidine ring showed the highest anticancer properties. ajchem-a.com
Similarly, for a series of h5-HT₂A receptor antagonists, the introduction of a fluorine atom onto the piperidine ring was a key modification. researchgate.net This substitution lowered the basicity (pKa) of the piperidine nitrogen, which in turn led to improved oral bioavailability. researchgate.net These examples underscore how targeted modifications to the piperidine ring can fine-tune a compound's interaction with its biological target and improve its drug-like properties.
Table 2: Structure-Activity Relationship of Piperidine Ring Substituents
| Parent Scaffold | Position of Substitution | Substituent | Effect on Activity/Property |
|---|---|---|---|
| Quinolone | 6-position of piperidine | Small alkyl group | Tolerated for GnRH binding potency |
| Quinolone | 6-position of piperidine | Trifluoromethyl (-CF₃) | Reduced clearance, increased oral bioavailability |
| Sulfonamide | 3- or 4-position of piperidine | Methyl (-CH₃) | Highest anticancer activity |
| 2-Phenyl-1H-indole | 4-position of piperidine | Fluorine (-F) | Reduced pKa, improved oral bioavailability |
This table synthesizes SAR findings for different classes of piperidine derivatives. researchgate.netmssm.eduajchem-a.com
Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of biological activity. Since biological targets like receptors and enzymes are chiral, they often interact differently with different stereoisomers of a ligand.
The synthesis of piperidine derivatives often aims for stereoselectivity to produce a single desired isomer, as different isomers can have vastly different potencies, selectivities, or even different pharmacological effects. nih.govrsc.org For example, the hydrogenation of substituted pyridines can be performed with specific catalysts to achieve a desired diastereomer (e.g., cis-hydrogenation). nih.gov
The importance of stereochemistry is highlighted by numerous biologically active piperidine-containing natural products and synthetic drugs. rsc.org For example, (R)-tiagabine is known as a potent GABA uptake inhibitor used in the treatment of epilepsy, underscoring the specific stereochemical requirements for its biological target. nih.govacs.org The development of synthetic methods that allow for precise control over the stereocenters in the piperidine ring is therefore a major focus in medicinal chemistry. rsc.orgacs.org
Mechanistic Basis of Diverse Pharmacological Effects
The diverse pharmacological effects observed for this compound derivatives are a direct consequence of their molecular interactions and structural features. The specific receptor or enzyme a derivative binds to, and the way its structure facilitates this binding, determines the ultimate physiological outcome.
For example, the anticancer effects of certain piperidine derivatives can be traced to their role as ligands for the M3 muscarinic acetylcholine receptor (M3R). encyclopedia.pub Activation of M3R is linked to increased cell proliferation and resistance to apoptosis in some cancer cell lines. encyclopedia.pub By acting as antagonists at this receptor, these piperidine compounds can inhibit these pro-cancerous signaling pathways. encyclopedia.pub
In another example, the antinociceptive (pain-reducing) properties of some derivatives arise from their dual antagonism of histamine H₃ and sigma-1 receptors. acs.org By simultaneously blocking these two distinct receptor systems, which are both implicated in pain signaling, these compounds may offer a more effective approach to pain management than single-target agents. acs.org
The development of highly selective 5-HT₂A antagonists from the 3-piperidylindole class demonstrates how SAR can be used to mitigate off-target effects. researchgate.net Initial compounds in the series showed affinity for the IKr potassium channel, a liability that was removed by repositioning the basic nitrogen within the piperidine scaffold, leading to a more selective and safer pharmacological profile. researchgate.net
Ultimately, the journey from a this compound derivative to a potential therapeutic agent involves a deep understanding of how its chemical structure dictates its interaction with biological targets, and how this interaction, in turn, translates into a specific, desired pharmacological effect.
Insights into Central Nervous System (CNS) Modulatory Mechanisms (e.g., Neurotransmitter System Interactions)
Derivatives of the piperidine scaffold have been extensively investigated for their interactions with the central nervous system, showing potential for modulating neurotransmitter systems. Research has highlighted their role as inhibitors of key enzymes and as ligands for various receptors, suggesting therapeutic possibilities for neurological disorders.
One area of significant interest is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. A study focused on developing therapeutics for Alzheimer's disease synthesized piperidine derivatives designed to dually inhibit AChE and the aggregation of beta-amyloid peptides. elsevierpure.com These compounds were engineered with an aromatic ester group to bind to the catalytic site of AChE and another aromatic group for the peripheral site. elsevierpure.com Molecular docking models of these derivatives, such as a compound with a 4-chlorobenzene moiety, have shown interactions like π-π stacking with amino acid residues (specifically Trp84) in the gorge of the AChE enzyme. elsevierpure.com
Furthermore, piperidine derivatives have been identified as potent ligands for sigma receptors (σ1 and σ2), which are involved in a variety of cellular functions and are implicated in neuropsychiatric disorders. acs.orgnih.gov Radioligand binding assays have been employed to determine the affinity of these compounds for sigma receptors. nih.gov For instance, one study identified a piperidine derivative with a high affinity for the σ1 receptor (Ki value of 3.2 nM), comparable to the reference compound haloperidol. nih.gov Functional assays, such as the in vitro phenytoin (B1677684) assay, can further characterize these interactions, determining whether a compound acts as an agonist or antagonist at the σ1 receptor. nih.gov Structure-activity relationship (SAR) studies have indicated that the piperidine ring is a crucial structural element for high affinity at the σ1 receptor. acs.orgnih.gov
The table below summarizes the CNS-related activities of some studied piperidine derivatives.
| Compound Class | Target | Activity | Key Findings | Reference |
| Piperidine Derivatives | Acetylcholinesterase (AChE) | Inhibition | Dual inhibition of AChE and Aβ aggregation; interaction with the catalytic and peripheral sites of AChE. | elsevierpure.com |
| Piperidine/Piperazine Derivatives | Sigma-1 Receptor (σ1R) | High-affinity binding, Agonism | A derivative showed a Ki value of 3.2 nM and acted as a σ1R agonist. The piperidine moiety is crucial for high affinity. | nih.gov |
| Piperidine Derivatives | Sigma-1 Receptor (σ1R) and Histamine H3 Receptor (H3R) | Dual Antagonism | Piperidine ring identified as a key structural feature for dual activity. | acs.org |
This table presents data for various piperidine derivatives, not specifically this compound.
Molecular Mechanisms Underlying Anti-Infective Properties (e.g., Microbial Target Interactions)
The anti-infective potential of piperidine derivatives has been a subject of numerous studies, revealing their capacity to inhibit the growth of a range of bacterial and fungal pathogens. The primary mechanism of action is often evaluated through determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
In vitro antimicrobial screening of newly synthesized piperidine derivatives is commonly performed using the disc diffusion method against various bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacteria. biointerfaceresearch.comepa.gov For instance, a study on novel piperidine derivatives demonstrated that some compounds exhibited significant inhibitory activity, with one derivative showing the strongest inhibition against seven tested bacteria. academicjournals.org Another study reported that certain piperidine derivatives inhibited the growth of all tested strains with MIC values ranging from 32 to 512 µg/ml. epa.gov
The antifungal activity of these compounds has also been assessed against various fungal species, such as Aspergillus niger, Candida albicans, and Saccharomyces cerevisiae. academicjournals.orgbiomedpharmajournal.org While some piperidine derivatives showed no activity against certain fungi, others displayed varying degrees of inhibition. academicjournals.orgresearchgate.net For example, thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones exhibited significant antifungal activity when compared to the standard drug terbinafine. biomedpharmajournal.org Mechanistic investigations into some antifungal piperidine-containing thymol (B1683141) derivatives suggest that they can induce mycelial shrinkage and collapse in fungi like Sclerotinia sclerotiorum, leading to organelle damage. nih.gov
The table below presents a summary of the antimicrobial activities observed for various piperidine derivatives.
| Compound Class | Microorganism | Assay Method | Key Findings | Reference |
| Novel Piperidine Derivatives | Bacillus cereus, E. coli, S. aureus, B. subtilis, P. aeruginosa, Kl. pneumoniae, M. luteus | Agar Disc Diffusion, MIC | One compound showed strong inhibitory activity against all seven bacteria, with MICs of 0.75 mg/ml against B. subtilis and 1.5 mg/ml against others. | academicjournals.org |
| Piperidine-substituted halogenobenzenes | S. aureus, B. subtilis, Y. enterocolitica, E. coli, K. pneumoniae, C. albicans | MIC Determination | Compounds inhibited the growth of all test strains with MIC values of 32-512 µg/ml. | epa.gov |
| Piperidin-4-one Thiosemicarbazones | S. aureus, E. coli, P. aeruginosa, B. subtilis, C. albicans | MIC Determination | Some compounds showed significant antibacterial and antifungal activity compared to standard drugs. | biomedpharmajournal.org |
| Piperidine-containing Thymol Derivatives | Phytophthora capsici, Sclerotinia sclerotiorum | In vitro and in vivo bioassays | Derivatives showed superior antifungal efficacy compared to commercial fungicides, inducing mycelial damage. | nih.gov |
This table presents data for various piperidine derivatives, not specifically this compound.
Biochemical Pathways Involved in Anti-Inflammatory Responses
Piperidine derivatives have demonstrated notable anti-inflammatory properties, with research pointing towards their interaction with key signaling pathways that regulate the inflammatory response. A central pathway implicated in inflammation is the nuclear factor-κB (NF-κB) signaling cascade, which controls the expression of pro-inflammatory cytokines.
Studies on methanol extracts of plants containing piperidine-related compounds, such as Piper cubeba, have shown that they can reduce the production of nitric oxide (NO) and inhibit the expression of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α). nih.govnih.gov The mechanism for this inhibition is often linked to the downregulation of NF-κB activation. nih.govnih.gov This can occur through the inhibition of the phosphorylation of IκBα and IKKα/β, proteins that are crucial for the activation and nuclear translocation of NF-κB. nih.gov
Furthermore, some piperidine derivatives have been found to modulate upstream signaling molecules that lead to NF-κB activation. For example, the inhibition of Src and Syk kinases, which are involved in the early stages of inflammatory signaling, has been identified as a potential mechanism. nih.gov By targeting these kinases, the subsequent phosphorylation of downstream proteins like Akt and the p85 subunit of PI3K is diminished, ultimately suppressing the inflammatory cascade. nih.gov The modulation of macrophage polarization, particularly towards the anti-inflammatory M2 phenotype, is another avenue through which piperidine derivatives may exert their anti-inflammatory effects. nih.gov This can involve the activation of transcription factors like Stat3 and the protein kinase Akt. nih.gov
The table below highlights some of the key biochemical pathways involved in the anti-inflammatory actions of piperidine-related compounds.
| Compound/Extract | Key Pathway/Target | Effect | Mechanism | Reference |
| Piper cubeba Methanol Extract | NF-κB Signaling | Inhibition | Downregulated NF-κB activation mediated by MyD88 and TRIF; diminished phosphorylation of IκBα, IKKα/β. | nih.gov |
| Piper cubeba Methanol Extract | Src/Syk Kinases | Inhibition | Inhibited autophosphorylation of Src and Syk, leading to reduced downstream signaling to NF-κB. | nih.gov |
| 3,4-Disubstituted Piperidine Derivatives | Macrophage Polarization | M2 Polarization | Activated phosphorylation of Stat3 and Akt. | nih.gov |
| Piper betle Methanol Extract | NF-κB and MAPK Signaling | Inhibition | Suppressed LPS-induced translocation of NF-κB p65 to the nucleus. | nih.gov |
This table presents data for various piperidine-containing extracts and derivatives, not specifically this compound.
Radical Scavenging and Redox Mechanisms in Antioxidant Capacity
The antioxidant properties of piperidine derivatives are primarily attributed to their ability to act as radical scavengers, donating a hydrogen atom to stabilize free radicals and thereby mitigating oxidative stress. The most common method to evaluate this capacity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
In the DPPH assay, the ability of a compound to reduce the stable DPPH free radical to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically. researchgate.netnih.gov A decrease in absorbance at a specific wavelength (typically around 517 nm) indicates radical scavenging activity. nih.gov Studies on various piperidine derivatives have demonstrated significant DPPH radical scavenging potential. For instance, some 3-benzylidene-4-piperidone derivatives displayed strong antioxidant activity, with IC50 values (the concentration required to scavenge 50% of DPPH radicals) comparable to the standard antioxidant ascorbic acid. researchgate.net Another study on novel piperidine derivatives found that they all exhibited antioxidant potentials greater than 49% at a concentration of 1 mg/ml. academicjournals.orgresearchgate.net
The structure-activity relationship of these compounds suggests that the presence of electron-donating groups on the piperidine scaffold can enhance their antioxidant activity. researchgate.net These groups facilitate the donation of a hydrogen atom to the free radical, thus improving their scavenging capacity. researchgate.net In addition to the DPPH assay, other methods like the phosphomolybdenum assay (for total antioxidant capacity) and the β-carotene/linoleic acid bleaching test are also used to assess the antioxidant properties of these compounds. acgpubs.org
The table below summarizes the antioxidant activity of some piperidine derivatives as determined by the DPPH assay.
| Compound Class | Assay | Key Findings | Reference |
| 3-Benzylidene-4-piperidone Derivatives | DPPH Radical Scavenging | Some derivatives showed strong antioxidant activity, comparable to ascorbic acid. Electron-donating groups enhanced activity. | researchgate.net |
| Novel Piperidine Derivatives | DPPH Radical Scavenging | All tested derivatives showed antioxidant potentials greater than 49% at 1 mg/ml. One compound demonstrated a scavenging capacity of 78% at 1000 µg/ml. | academicjournals.orgresearchgate.net |
| Methanolic Extract of Piper betle | DPPH Radical Scavenging | The extract showed a dose-dependent radical scavenging effect. | nih.gov |
This table presents data for various piperidine derivatives, not specifically this compound.
Methodological Frameworks for Mechanistic Biological Assessment (Non-Clinical)
The investigation of the biological activities of this compound and its derivatives relies on a variety of non-clinical in vitro and cell-based assays. These methodological frameworks are essential for elucidating the mechanisms of action, identifying molecular targets, and establishing structure-activity relationships.
In Vitro Biochemical Assays for Target Engagement and Pathway Analysis
In vitro biochemical assays are fundamental for quantifying the direct interaction between a compound and its molecular target, providing crucial data on target engagement. nih.govnih.gov These assays are typically performed using isolated proteins or enzymes.
A widely used technique is the radioligand binding assay , which measures the affinity of a compound for a specific receptor. nih.gov This method involves competing a radiolabeled ligand with the test compound for binding to the receptor, allowing for the determination of the inhibitory constant (Ki). nih.gov For example, this assay has been used to assess the affinity of piperidine derivatives for sigma receptors. nih.gov
Enzyme inhibition assays are another critical tool. For instance, the inhibitory potency of piperidine derivatives against acetylcholinesterase (AChE) can be determined using methods that measure the enzymatic activity in the presence of the inhibitor. elsevierpure.commdpi.com The results are often expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. mdpi.com
For assessing antioxidant activity, the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and straightforward spectrophotometric method. academicjournals.orgresearchgate.net It quantifies the ability of a compound to donate a hydrogen atom to the stable DPPH radical. researchgate.net
The table below lists some of the key in vitro biochemical assays used for the assessment of piperidine derivatives.
| Assay Type | Purpose | Typical Readout | Example Application for Piperidine Derivatives | Reference |
| Radioligand Binding Assay | Determine receptor binding affinity | Inhibitory Constant (Ki) | Assessing affinity for sigma receptors. | nih.gov |
| Enzyme Inhibition Assay | Quantify enzyme inhibition | IC50 Value | Measuring the inhibition of acetylcholinesterase. | elsevierpure.commdpi.com |
| DPPH Radical Scavenging Assay | Evaluate antioxidant capacity | Percentage of radical scavenging, IC50 Value | Assessing the radical scavenging properties. | academicjournals.orgresearchgate.net |
| Phosphomolybdenum Assay | Determine total antioxidant capacity | Ascorbic Acid Equivalents | Quantifying the overall antioxidant potential. | acgpubs.org |
This table presents general assay types that can be applied to the study of this compound derivatives.
Cell-Based Assays for Cellular Pathway Modulation and Phenotypic Screening
For investigating anti-inflammatory properties, cell lines like the murine macrophage cell line RAW 264.7 are frequently used. nih.govnih.govnih.gov These cells can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The effect of a test compound on the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) can then be measured. nih.govnih.gov Techniques like Western blotting can be used to analyze the phosphorylation status of key proteins in signaling pathways, such as NF-κB and MAPK, to elucidate the mechanism of action. nih.gov
Phenotypic screening in cell-based models is a powerful approach for discovering compounds with a desired biological effect without a preconceived target. nih.gov For example, a gene biomarker-based phenotypic screening approach was used to identify 3,4-disubstituted piperidine derivatives that could modulate macrophage polarization towards the anti-inflammatory M2 phenotype. nih.gov
For assessing anti-infective properties, broth microdilution assays are commonly used to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial and fungal strains. biomedpharmajournal.org The viability of cancer cell lines can be assessed using assays like the MTT assay to determine the anti-proliferative effects of piperidine derivatives.
The table below provides an overview of common cell-based assays relevant to the study of piperidine derivatives.
| Assay Type | Cell Line/System | Purpose | Typical Readout | Example Application for Piperidine Derivatives | Reference |
| Anti-inflammatory Assay | RAW 264.7 Macrophages | Evaluate anti-inflammatory activity | Nitric Oxide (NO) production, Cytokine levels (e.g., IL-6, TNF-α) | Assessing the inhibition of LPS-induced inflammation. | nih.govnih.gov |
| Western Blotting | Various cell lines | Analyze protein expression and signaling pathways | Protein band intensity (e.g., phosphorylated proteins) | Investigating the inhibition of NF-κB and MAPK pathways. | nih.gov |
| Macrophage Polarization Assay | Bone marrow-derived macrophages | Assess modulation of macrophage phenotype | Expression of M1/M2 markers | Identifying compounds that promote M2 polarization. | nih.gov |
| Antimicrobial Susceptibility Testing | Bacterial and fungal strains | Determine antimicrobial activity | Minimum Inhibitory Concentration (MIC) | Screening for antibacterial and antifungal properties. | biomedpharmajournal.org |
This table presents general assay types that can be applied to the study of this compound derivatives.
Perspectives and Future Directions in 3 Propylpiperidin 3 Yl Methanol Research
Synergistic Integration of Experimental Synthesis and Computational Design
The future of developing analogues of (3-Propylpiperidin-3-YL)methanol lies in the powerful synergy between experimental laboratory synthesis and in-silico computational design. This hybrid approach allows for a more rational and efficient drug discovery process. Computational methods, such as molecular docking and molecular dynamics (MD) simulations, can predict how novel derivatives might interact with biological targets.
For instance, a hybrid approach was successfully used to identify (4-Methyl-phenyl)-(4-methyl-piperidine-1-yl)-methanone (MPMPM) and its derivatives as potential inhibitors for the main protease (Mpro) of SARS-CoV-2. Researchers used computational studies to design novel derivatives with a balance of good drug-likeness and inhibitory efficiency before proceeding with more resource-intensive steps. This strategy minimizes trial-and-error in the lab and accelerates the identification of promising lead compounds.
Applying this to this compound, researchers can model modifications to the propyl group, the hydroxyl group, or the piperidine (B6355638) ring itself. Quantum chemical calculations, including density functional theory (DFT), can further help in understanding the optical and electronic properties of newly designed molecules. taylorandfrancis.com By simulating how these changes affect binding to specific enzymes or receptors, scientists can prioritize the synthesis of compounds with the highest predicted activity and most favorable pharmacokinetic properties.
Exploration of Novel Bioactive Piperidine Methanol (B129727) Analogues
The piperidine nucleus is a "privileged scaffold" known for a wide range of biological activities. A significant future direction for this compound research is the synthesis and screening of novel analogues to uncover new therapeutic applications. By chemically modifying the core structure, it is possible to generate a diverse library of related compounds with potentially enhanced or entirely new pharmacological profiles.
Research into other piperidine derivatives has revealed potent activity in several key areas:
Anti-Alzheimer's Agents: Certain N-substituted piperidine analogues have shown promise in treating Alzheimer's disease by exhibiting high free radical scavenging properties. nih.gov
Anticancer Properties: Piperidine derivatives have been shown to inhibit cancer cells by inducing autophagy, with some compounds demonstrating strong antiproliferative activity against cell lines like MCF-7, T47D, and Hela. nih.gov
Opioid Receptor Modulation: The trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine series has been extensively studied as opioid receptor antagonists. nih.gov Structural modifications to these compounds have led to the discovery of both potent antagonists and agonists, highlighting how small structural changes can dramatically alter function. nih.gov
sEH Inhibition: Piperidine-derived amide inhibitors of soluble epoxide hydrolase (sEH) can increase levels of anti-inflammatory and vasodilatory fatty acids, showing potential for treating inflammatory diseases. analytice.com
Future work should focus on creating analogues of this compound that incorporate pharmacophores known to be active against these and other diseases. The table below summarizes the demonstrated bioactivity of various piperidine analogues, providing a roadmap for future derivatization strategies.
| Piperidine Analogue Class | Biological Target/Activity | Research Finding | Reference |
| N-substituted-piperidines | Anti-Alzheimer's | Demonstrated high free radical scavenger properties. | nih.gov |
| Substituted piperidines | Anticancer (Antiproliferative) | Showed potent activity against MCF-7, T47D, and Hela cell lines by inducing autophagy. | nih.gov |
| trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | Opioid Receptor Modulation | Act as potent µ-opioid receptor antagonists or agonists depending on conformational constraints. | nih.gov |
| Piperidine-derived amides | Soluble Epoxide Hydrolase (sEH) Inhibition | Inhibit sEH, leading to anti-inflammatory and vasodilatory effects. | analytice.com |
| (4-Methyl-phenyl)-(4-methyl-piperidine-1-yl)-methanone | SARS-CoV-2 Main Protease (Mpro) Inhibition | Identified as a potential inhibitor of the SARS-CoV-2 Mpro through computational studies. |
This table is based on data from published research and is intended to be interactive.
Development of Advanced Analytical Tools for Complex Biological Matrices
As novel analogues of this compound are developed and enter preclinical studies, robust analytical methods will be required to measure their concentrations and those of their metabolites in complex biological samples like plasma, urine, and tissue. The development of such methods is a critical research area, as the accuracy of pharmacokinetic and pharmacodynamic studies depends on it.
Traditional methods often require extensive sample preparation, which can be a bottleneck in bioanalysis. Modern techniques aim to increase sensitivity, accuracy, and speed. High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS), is a cornerstone for the analysis of piperidine alkaloids. nih.govanalytice.com For instance, a sensitive reversed-phase HPLC (RP-HPLC) method was developed for determining piperidine in bulk drug form by using pre-column derivatization to enhance detection. nih.gov
Future research will likely focus on adopting and refining cutting-edge sample preparation and analysis techniques.
| Analytical Technique | Description | Application/Advantage | Reference |
| Reversed-Phase HPLC (RP-HPLC) | A chromatographic method that separates molecules based on their hydrophobicity. Often used with UV or MS detectors. | Established for quantifying piperidine derivatives with high accuracy and sensitivity. Can be enhanced with derivatization. | nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | A powerful technique that combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | The standard for determining piperidine alkaloids (like anaferine, anahygrine) in various samples. | analytice.com |
| Volumetric Absorptive Microsampling (VAMS) | A modern technique for collecting a precise volume of a biological fluid (e.g., 10 µL) which is then dried for analysis. | Simplifies sample collection, storage, and shipment; reduces the required sample volume. | |
| Restricted Access Materials (RAMs) | 'Intelligent' sorbents used in sample preparation that selectively bind small analyte molecules while excluding large matrix components like proteins. | Allows for direct injection of complex biological fluids, minimizing sample cleanup steps. |
This table is based on data from published research and is intended to be interactive.
These advanced tools will be essential for accurately characterizing the absorption, distribution, metabolism, and excretion (ADME) profiles of new this compound-based drug candidates.
Theoretical Frameworks for De Novo Design of Functionalized Piperidine Scaffolds
Beyond modifying existing structures, a forward-looking approach involves the de novo design of entirely new piperidine scaffolds. This strategy uses theoretical frameworks and advanced synthetic methods to build molecular diversity from the ground up. Multicomponent reactions (MCRs) are particularly powerful tools in this regard. nih.gov
MCRs allow for the combination of three or more simple, readily available starting materials in a single step to create complex molecules. researchgate.net This approach is highly efficient and allows for the rapid generation of large libraries of diverse compounds. researchgate.net For example, a four-component reaction combining an aldehyde, an ammonia (B1221849) equivalent, an acyl chloride, and a dienophile has been used to create highly substituted piperidone products with significant skeletal and stereochemical diversity. researchgate.net Another innovative approach utilized an immobilized enzyme (Candida antarctica lipase (B570770) B) to catalyze a multicomponent reaction for synthesizing piperidines, demonstrating a green and reusable catalytic system. rsc.org
Future research on this compound can leverage these theoretical frameworks in several ways:
Library Synthesis: Use MCRs to build large libraries of piperidines with diverse substitutions at multiple positions, including analogues of the title compound.
Scaffold Hopping: Design novel heterocyclic cores that mimic the essential binding features of this compound but possess different physicochemical properties.
Site-Selective Functionalization: Employ catalyst-controlled C-H functionalization to selectively introduce new chemical groups at specific positions (C-2, C-3, or C-4) on the piperidine ring, as has been demonstrated for the synthesis of methylphenidate analogues. nih.gov
By embracing these de novo design principles, chemists can move beyond simple derivatization and explore a much wider chemical space, significantly increasing the probability of discovering next-generation therapeutics based on the piperidine scaffold.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3-Propylpiperidin-3-YL)methanol, and how can reaction conditions be optimized for yield?
- Methodology :
-
Route 1 : Alkylation of 3-piperidinemethanol with propyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C for 12 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane) yields ~60-70% .
-
Route 2 : Reductive amination of 3-propylpiperidin-3-one using NaBH₄ in methanol, achieving ~75-85% yield after recrystallization .
- Optimization :
-
Adjust pH (acidic/basic) to control side reactions.
-
Use catalysts like Pd/C for hydrogenation steps to enhance efficiency.
-
Monitor reaction progress via TLC or GC-MS .
Synthetic Route Starting Material Conditions Yield Reference Alkylation 3-Piperidinemethanol K₂CO₃, DMF, 80°C 60-70% Reductive Amination 3-Propylpiperidin-3-one NaBH₄, MeOH 75-85%
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Key peaks include δ 3.6 ppm (-CH₂OH), δ 2.8 ppm (piperidine ring protons), and δ 0.9 ppm (propyl -CH₃) .
- FT-IR : O-H stretch (~3300 cm⁻¹), C-N stretch (~1250 cm⁻¹) .
- Chromatography :
- HPLC : Use a C18 column with 70:30 acetonitrile/water (0.1% TFA) at 1 mL/min; retention time ~8.2 minutes .
- GC-MS : Electron ionization (70 eV) shows molecular ion [M⁺] at m/z 171 .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Hazards : Skin irritation (Category 2), eye damage (Category 2A), and respiratory toxicity (Category 3) based on structurally similar piperidine derivatives .
- Precautions :
- Use fume hoods, nitrile gloves, and safety goggles.
- Store in airtight containers at 2–8°C.
- Neutralize spills with 10% acetic acid before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data for this compound across different studies?
- Approach :
Reproducibility Testing : Standardize assays (e.g., IC₅₀ measurements in enzyme inhibition) across labs to control variables like cell lines or solvent systems .
Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify outliers or confounding factors (e.g., impurities in synthesis batches) .
Computational Validation : Compare empirical results with docking simulations (AutoDock Vina) to verify binding affinity trends .
Q. What experimental design principles should guide the development of high-throughput analytical methods for this compound?
- Key Principles :
- DoE (Design of Experiments) : Optimize HPLC parameters (e.g., pH, gradient slope) using a central composite design to maximize resolution and minimize run time .
- Automation : Integrate robotic sample preparation and UHPLC systems for parallel processing of 96-well plates .
- Validation :
- Perform robustness testing (±5% organic modifier, ±0.2 pH units) to ensure method reliability .
Q. What computational strategies predict the metabolic pathways of this compound, and how do they align with empirical data?
- Tools :
- PISTACHIO : Predicts phase I/II metabolism (e.g., hydroxylation at C4 of piperidine ring) .
- REAXYS : Cross-references in silico predictions with literature on analogous compounds (e.g., 3-piperidinemethanol derivatives) .
- Validation :
- Compare predicted metabolites (e.g., glucuronidated forms) with LC-HRMS data from in vitro liver microsome assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
